molecular formula C17H36ClNO B6598283 N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE CAS No. 38094-02-9

N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE

Cat. No.: B6598283
CAS No.: 38094-02-9
M. Wt: 305.9 g/mol
InChI Key: ZQNIKUGQABQQKK-BACBYAOASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE is a quaternary ammonium compound known for its surfactant properties. It is used in various applications, including as a disinfectant, antiseptic, and in industrial cleaning agents. This compound is characterized by its ability to disrupt intermolecular interactions and dissociate lipid bilayers, making it effective against a broad spectrum of microorganisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE typically involves the reaction of N,N-dimethyldodecylamine with an allyl chloride derivative under controlled conditions. The reaction is carried out in a solvent such as ethanol, with the temperature maintained between 60-80°C. The process involves the following steps:

    Preparation of Intermediate: Ethanol, epichlorohydrin, and diisopropylamine are added to a stirring reactor with a reflux device. The temperature is increased to 60-80°C, and ethylene glycol is added slowly. The reaction is maintained for 4-10 hours to obtain a 3-chloro-2-hydroxyethoxypropanol intermediate.

    Formation of Final Product: Water and N,N-dimethyldodecylamine are added to the intermediate. The temperature is maintained at 70-80°C, and the reaction is carried out for 2-4 hours. The reaction system is then subjected to reflux for an additional 2-4 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high conversion rates and cost efficiency. The solvents and catalysts used in the reaction can be recycled, reducing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary or secondary amines.

    Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogen exchange reactions can be carried out using sodium bromide (NaBr) or sodium iodide (NaI) in an appropriate solvent.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of bromide or iodide derivatives.

Scientific Research Applications

N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by disrupting intermolecular interactions and dissociating lipid bilayers. This leads to the breakdown of cell membranes in microorganisms, resulting in their death. The molecular targets include the lipid components of cell membranes, and the pathways involved are primarily related to membrane integrity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE is unique due to its hydroxylallyl group, which enhances its surfactant properties and provides additional reactivity compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring strong antimicrobial activity and surfactant properties .

Properties

IUPAC Name

dodecyl-[(E)-3-hydroxyprop-1-enyl]-dimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-19;/h14,16,19H,4-13,15,17H2,1-3H3;1H/q+1;/p-1/b16-14+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNIKUGQABQQKK-BACBYAOASA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C=CCO.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC[N+](C)(C)/C=C/CO.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38094-02-9
Record name Ammonium, dodecyldimethyl(3-hydroxypropenyl)-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038094029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.